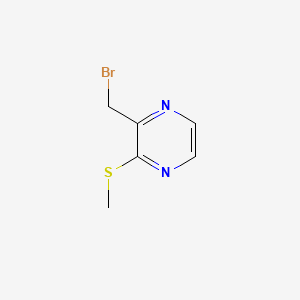

(R)-1-(3,5-dimethoxyphenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

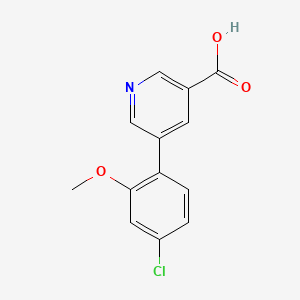

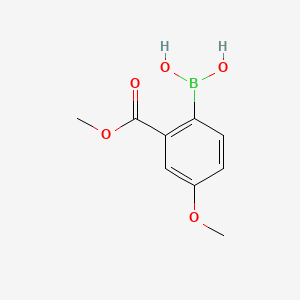

“®-1-(3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO2 . It is also known as Benzenemethanamine, 3,5-dimethoxy-alpha-methyl-, hydrochloride . The compound is available in solid form and is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “®-1-(3,5-dimethoxyphenyl)ethanamine” is 1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

“®-1-(3,5-dimethoxyphenyl)ethanamine” has a molecular weight of 217.7 . It is a solid at room temperature and is typically stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Chemical Mechanisms and Lignin Acidolysis

One area of research involves the chemical mechanisms underlying lignin acidolysis, where derivatives of dimethoxyphenyl)ethanamine may play a role. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have highlighted the significant differences in reaction mechanisms depending on the presence of the γ-hydroxymethyl group and the potential for hydride transfer mechanisms in benzyl-cation-type intermediates derived from these compounds (T. Yokoyama, 2015).

Anti-inflammatory Potential

Research into the anti-inflammatory potential of compounds structurally similar to (R)-1-(3,5-dimethoxyphenyl)ethanamine, specifically those acting as serotonin (5-HT)2A receptor agonists, has shown promise. These compounds, known as psychedelics, have demonstrated potent anti-inflammatory effects in animal models of human inflammatory disorders at sub-behavioural levels, suggesting a novel mechanism of action for inflammation control (T. Flanagan & C. Nichols, 2018).

Quantitative Analysis of Natural Products

The quantitative nuclear magnetic resonance (qNMR) technique, particularly 1H qNMR, has been applied to the analysis of natural products, including those containing dimethoxyphenyl)ethanamine structures. This method is essential for the simultaneous selective recognition and quantitative determination of metabolites in complex biological matrices, showcasing the analytical potential of qNMR in natural products research (G. Pauli, B. Jaki, & D. Lankin, 2005).

Exploration in Coordination Chemistry for Cancer Therapy

Rhenium compounds, including those with structural similarities to this compound, have been explored for their cytotoxic properties and potential in cancer therapy. Studies have focused on designing compounds with specific ligands to modulate properties such as lipophilicity, cellular uptake, and cytotoxicity. These compounds are being investigated for their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition (E. Bauer et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

(1R)-1-(3,5-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914010 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97294-78-5 |

Source

|

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)